molecular formula C36H40ClNO4 B2963387 di-tBu-Mes-Acr+ClO4- CAS No. 2377107-96-3

di-tBu-Mes-Acr+ClO4-

Cat. No.: B2963387
CAS No.: 2377107-96-3
M. Wt: 586.17
InChI Key: PLYUGYCJWRJXFC-UHFFFAOYSA-M
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Description

3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate: (di-tBu-Mes-Acr+ClO4-) is a synthetic organic compound known for its unique photophysical and electrochemical properties. It is a member of the acridinium family, which is widely used in photoredox catalysis due to its high reduction potential and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate exerts its effects involves the following steps:

Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the photoredox reactions. The pathways include the formation of radical intermediates and subsequent transformations leading to the desired products .

Comparison with Similar Compounds

    9-Mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4-): Similar in structure but with a methyl group instead of tert-butyl groups.

    3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (di-tBu-Mes-Acr+BF4-): Similar structure with a different counterion.

Uniqueness: 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate is unique due to its high reduction potential, stability, and versatility in photoredox catalysis. The presence of tert-butyl groups enhances its stability and solubility, making it more efficient in various applications compared to its analogs .

Properties

IUPAC Name

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N.ClHO4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUGYCJWRJXFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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